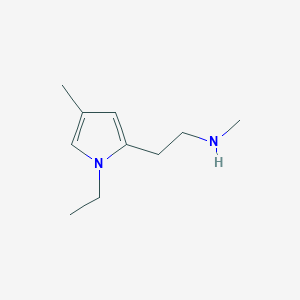
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrole ring substituted with ethyl and methyl groups, and an ethanamine chain attached to the nitrogen atom of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrole ring reacts with an appropriate ethanamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the alkyl side chains.
Reduction: Reduction reactions may target the pyrrole ring or the nitrogen atom, potentially leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Lacks the methyl group on the pyrrole ring.
2-(1-Methyl-4-ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Different substitution pattern on the pyrrole ring.
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-ethylethanamine: Different alkyl group on the ethanamine chain.
Uniqueness
The unique substitution pattern of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine may confer specific chemical and biological properties that distinguish it from similar compounds
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-(1-ethyl-4-methylpyrrol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H18N2/c1-4-12-8-9(2)7-10(12)5-6-11-3/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
WQYOYLOUMXCTBX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C1CCNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




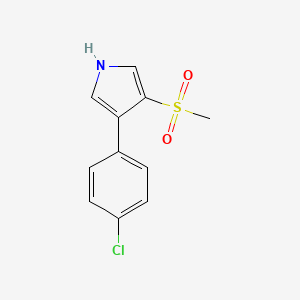
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
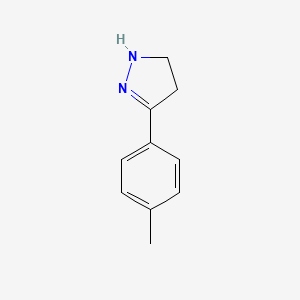
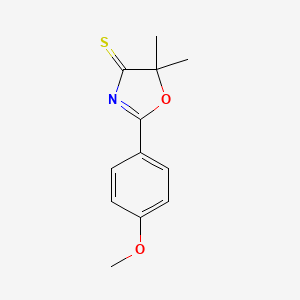

![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
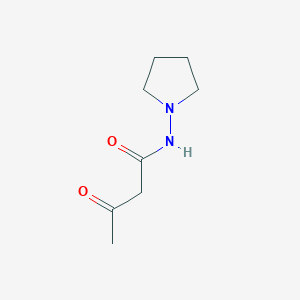


![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
